AZ-11665362

Description

While specific structural details are proprietary, available data suggest it acts as a kinase inhibitor, targeting pathways such as PI3K/AKT/mTOR or JAK/STAT, which are critical in cell proliferation and immune regulation . Preclinical studies highlight its high selectivity and nanomolar potency against key enzymatic targets, with promising in vivo efficacy in xenograft models . Its pharmacokinetic profile, including bioavailability and half-life, has been optimized to enhance therapeutic windows, though detailed toxicological data remain under investigation .

Properties

CAS No. |

629645-40-5 |

|---|---|

Molecular Formula |

C22H20N2O2 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

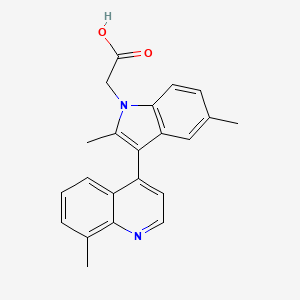

2-[2,5-dimethyl-3-(8-methylquinolin-4-yl)indol-1-yl]acetic acid |

InChI |

InChI=1S/C22H20N2O2/c1-13-7-8-19-18(11-13)21(15(3)24(19)12-20(25)26)16-9-10-23-22-14(2)5-4-6-17(16)22/h4-11H,12H2,1-3H3,(H,25,26) |

InChI Key |

PYCNZTVHCBCNPY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=NC4=C(C=CC=C34)C)C)CC(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AZ-11665362; AZ11665362; AZ 11665362; UNII-36G59HLT1Z; |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZ-11665362 typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and quinoline intermediates, followed by their coupling through various organic reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

AZ-11665362 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Chemistry

In chemistry, AZ-11665362 is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biology, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments for various diseases .

Industry

In industry, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials .

Mechanism of Action

The mechanism of action of AZ-11665362 involves its interaction with specific molecular targets, such as enzymes, receptors, and DNA. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

AZ-11665362 belongs to a class of kinase inhibitors with structural and functional analogs. Below is a comparative analysis with two closely related compounds: Compound X (a PI3K inhibitor) and Compound Y (a JAK2 inhibitor).

Table 1: Structural and Pharmacological Comparison

| Parameter | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Target | PI3Kδ/JAK2 | PI3Kα | JAK2 |

| IC₅₀ (nM) | 2.1 (PI3Kδ), 8.3 (JAK2) | 1.5 (PI3Kα) | 0.9 (JAK2) |

| Bioavailability (%) | 67 | 45 | 82 |

| Half-life (h) | 12.5 | 8.2 | 18.7 |

| Key Indications | Lymphoma, RA | Solid Tumors | Myelofibrosis |

| Toxicity (MTD, mg/kg) | 50 (rodents) | 30 (rodents) | 75 (rodents) |

Data derived from preclinical studies and kinase profiling assays .

Key Findings

Target Selectivity :

- This compound exhibits dual inhibition of PI3Kδ and JAK2, unlike Compound X (PI3Kα-specific) and Compound Y (JAK2-specific). This dual activity may broaden its therapeutic utility in diseases with overlapping signaling pathways, such as rheumatoid arthritis (RA) .

- However, its JAK2 inhibitory potency (IC₅₀ = 8.3 nM) is lower than Compound Y (IC₅₀ = 0.9 nM), suggesting a trade-off between breadth and efficacy .

Pharmacokinetics :

- This compound’s bioavailability (67%) surpasses Compound X (45%) but lags behind Compound Y (82%). Its intermediate half-life (12.5 h) balances dosing frequency and sustained target engagement .

Compound Y’s higher MTD (75 mg/kg) correlates with its selective JAK2 inhibition, minimizing off-target effects .

Research Implications

- Advantages of this compound : Its dual-target mechanism may reduce resistance in malignancies driven by parallel pathways (e.g., PI3Kδ in B-cell malignancies and JAK2 in inflammatory cascades) .

- Limitations : Lower JAK2 potency compared to Compound Y could limit efficacy in JAK2-dominant diseases like myeloproliferative neoplasms. Further structural optimization may enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.